Stereochemistry-Dependent PGM3 Inhibitory Activity: (6R)-FR054 vs. FR054 (6S)
FR054 (6S-isomer) reduces breast cancer cell viability with an IC50 of approximately 0.5–1 mM after 48 h of treatment, inducing early proliferation arrest and marked apoptosis [1]. In contrast, (6R)-FR054 is explicitly designated as the 'less active isomer' of FR054, indicating that its potency is substantially lower at comparable concentrations [2]. No quantitative IC50 values are available for (6R)-FR054, but the consistent vendor and literature consensus establishes it as the stereochemically inferior inhibitor.
| Evidence Dimension | Cellular anti-proliferative activity (cell viability reduction) in breast cancer cells |
|---|---|
| Target Compound Data | Not quantitated; described as 'less active isomer' |
| Comparator Or Baseline | FR054 (6S-isomer, CAS 35954-65-5): IC50 ~0.5–1 mM at 48 h in MDA-MB-231 and other breast cancer lines |
| Quantified Difference | Substantial loss of activity; exact fold change unreported but qualitatively significant |
| Conditions | Breast cancer cell lines (MDA-MB-231, MCF7, etc.) treated for 24–48 h; viability assessed by MTT or similar assays |
Why This Matters
This stereochemical requirement informs the procurement of the correct isomer for functional studies, with (6R)-FR054 serving as a low-activity control.
- [1] Ricciardiello F, et al. Inhibition of the Hexosamine Biosynthetic Pathway by Targeting PGM3 Causes Breast Cancer Growth Arrest and Apoptosis. Cell Death Dis. 2018;9:377. FR054 (0.5–1 mM, 24–48 h) induces early proliferation arrest and apoptosis. View Source
- [2] MedChemExpress. (6R)-FR054 Product Page: "(6R)-FR054 is a less active isomer of FR054." View Source
